Product packaging for LY 2119620-d3(Cat. No.:)

LY 2119620-d3

Cat. No.: B1154538
M. Wt: 440.96
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Muscarinic Receptors in Neuropharmacological Research

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes, M1 through M5, that are critical for mediating the effects of the neurotransmitter acetylcholine. nih.govnih.gov These receptors are widely distributed throughout the central and peripheral nervous systems and are integral to the regulation of a vast array of physiological processes. nih.gov For instance, the M1, M3, and M5 subtypes typically couple to Gq/11 proteins to modulate phospholipase C activity, while the M2 and M4 subtypes couple to Gi/o proteins to inhibit adenylyl cyclase. nih.gov

The diverse functions and distribution of these receptors make them significant targets in neuropharmacology. The M2 receptor subtype plays a key role in regulating cardiac function and is also involved in central processes such as cognition and pain perception. nih.gov The M4 receptor is considered a compelling therapeutic target for modulating neural circuits that are dysregulated in conditions like schizophrenia. nih.gov Consequently, the development of subtype-selective ligands for muscarinic receptors is a major goal in the pursuit of treatments for psychiatric and neurological disorders, including Alzheimer's disease and schizophrenia. nih.govresearchgate.netoup.com

Theoretical Frameworks of Allosteric Modulation in G Protein-Coupled Receptors (GPCRs)

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators are ligands that bind to a site on the receptor that is topographically separate from the primary (orthosteric) binding site recognized by the endogenous ligand. nih.govnih.gov This binding event induces a conformational change in the receptor, which in turn alters the binding affinity, potency, or efficacy of the orthosteric ligand. nih.gov This interaction is not mutually exclusive, meaning an allosteric modulator and an orthosteric ligand can bind to the receptor simultaneously, forming a ternary complex. nih.gov

A key advantage of allosteric modulators is the potential for enhanced subtype selectivity. nih.gov Allosteric binding sites are often located in less-conserved regions of the receptor protein, such as the extracellular vestibule, compared to the highly conserved orthosteric site. nih.govmdpi.com This structural divergence allows for the design of drugs that can selectively target a specific receptor subtype, which is a significant challenge for orthosteric ligands. nih.gov

The compound LY2119620 serves as a prime example of a positive allosteric modulator (PAM). It selectively binds to an allosteric site on the M2 and M4 muscarinic receptors. tocris.comnih.gov This binding does not interfere with the orthosteric site but rather enhances the receptor's response to agonists. nih.gov For example, LY2119620 potentiates the activity of agonists such as acetylcholine, iperoxo (B8088848), and oxotremorine (B1194727) M at human M2 and M4 receptors. caymanchem.combiomol.comselleckchem.com Structural studies have successfully crystallized the M2 receptor while simultaneously bound to the orthosteric agonist iperoxo and the PAM LY2119620. nih.gov These studies revealed that LY2119620 binds within the extracellular vestibule, just above the orthosteric site, inducing a slight contraction of this outer pocket and stabilizing an active conformation of the receptor. nih.gov

LY2119620 also exhibits a modest degree of direct allosteric agonism, activating M2 and M4 receptors even in the absence of an orthosteric agonist. apexbt.commedchemexpress.com Its interaction with the receptor is characterized by cooperativity factors, which quantify the degree to which the allosteric modulator affects the orthosteric ligand's binding and function. tocris.com

Pharmacological Profile of LY2119620
ParameterReceptor SubtypeValueDescriptionReference
Allosteric AgonismM223.2% of max ACh responseDirect activation of the receptor by LY2119620 alone. caymanchem.commedchemexpress.com
Allosteric AgonismM416.8% of max ACh responseDirect activation of the receptor by LY2119620 alone. caymanchem.commedchemexpress.com
Binding Affinity (KB)M2 / M4 (unoccupied)1.8 - 3.4 µMAffinity of LY2119620 for the allosteric site on the unoccupied receptor. caymanchem.combiomol.commedchemexpress.com
Cooperativity Factor (α) with AChM219.5Fold-increase in acetylcholine (ACh) potency in the presence of LY2119620. tocris.comapexbt.com
Cooperativity Factor (α) with AChM479.4Fold-increase in acetylcholine (ACh) potency in the presence of LY2119620. tocris.comapexbt.com

Methodological Utility of Deuterated Analogs as Research Tools in Chemical Biology

The synthesis of deuterated analogs, such as LY2119620-d3, is a common practice in chemical biology and pharmaceutical research to create highly specific research tools. Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron, making it twice as heavy as standard hydrogen (protium). clearsynth.comclearsynth.com Replacing one or more hydrogen atoms in a molecule with deuterium creates a compound that is chemically almost identical to its parent but with a greater mass. This mass difference is the basis for its utility.

The primary application of deuterated compounds like LY2119620-d3 is as internal standards in quantitative bioanalysis, particularly in methods utilizing mass spectrometry (MS). clearsynth.comscioninstruments.com In these experiments, a known quantity of the deuterated standard is added to a biological sample (e.g., plasma or tissue) containing the non-deuterated analyte (the parent compound, LY2119620). Because the deuterated standard is nearly identical to the analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation. aptochem.com However, due to its higher mass, it can be distinguished from the analyte by the mass spectrometer. clearsynth.com This allows it to serve as a precise reference point to correct for variability in sample processing and instrument response, thereby ensuring highly accurate and precise quantification of the parent compound. clearsynth.comscioninstruments.com

A second, distinct utility of deuteration relates to the kinetic isotope effect (KIE). acs.org The bond between carbon and deuterium (C-D) is stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. acs.orgresearchgate.net As a result, if the C-H bond at a specific position is broken during a rate-determining step of the molecule's metabolism, replacing that hydrogen with deuterium can significantly slow down the metabolic process. acs.org Researchers can use this effect to probe metabolic pathways. By strategically placing deuterium atoms, they can investigate how and where a compound is metabolized in biological systems. clearsynth.comsimsonpharma.com This principle has also been harnessed to develop drugs with improved pharmacokinetic profiles by reducing their rate of metabolic clearance. acs.org

Therefore, LY2119620-d3 is not intended for direct therapeutic use but is a critical research tool designed to facilitate the accurate measurement of LY2119620 in biological samples and to potentially investigate its metabolic fate.

Properties

Molecular Formula

C₁₉H₂₁D₃ClN₅O₃S

Molecular Weight

440.96

Synonyms

3-Amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-Thieno[2,3-b]pyridine-2-carboxamide-d3

Origin of Product

United States

Synthesis and Characterization of Ly 2119620 D3 for Research Applications

Synthetic Methodologies for Deuterium (B1214612) Incorporation into LY 2119620

The introduction of deuterium into the molecular structure of LY 2119620 can be achieved through several established synthetic strategies. The choice of method often depends on the desired location of the deuterium atoms, the stability of the starting material, and the required level of isotopic enrichment.

One of the most versatile and widely used methods is hydrogen isotope exchange (HIE) . youtube.com This technique involves the direct replacement of hydrogen atoms with deuterium atoms, often catalyzed by transition metals. youtube.comacs.org For a molecule like LY 2119620, which possesses multiple C-H bonds in both aromatic and aliphatic regions, controlling the regioselectivity of the exchange is crucial. Catalysts such as iridium complexes are particularly effective for directing deuteration to specific positions, especially on aromatic rings. youtube.com Alternatively, palladium or platinum on carbon can be used with deuterium oxide (D₂O) to facilitate H-D exchange, with palladium often favoring exchange at positions adjacent to carbonyl groups or other activating features. youtube.comnih.gov

Another common approach is reductive deuteration . This method is applicable if a suitable unsaturated precursor of LY 2119620 is available. For instance, the reduction of a double bond or a carbonyl group using a deuterium source like deuterium gas (D₂) or deuterium-donating reagents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce deuterium atoms with high specificity. researchgate.net

Finally, a stepwise or multi-step synthesis can be employed, starting from commercially available deuterated building blocks. researchgate.net This approach offers the highest degree of control over the location of the deuterium labels but is often the most labor-intensive. For LY 2119620-d3, this could involve synthesizing a deuterated precursor to one of the key heterocyclic rings or the cyclopropyl (B3062369) group and then carrying it through the remainder of the synthetic sequence.

Method Deuterium Source Catalyst/Reagent Advantages Considerations
Hydrogen Isotope Exchange (HIE)D₂O, D₂ gasIridium, Palladium, PlatinumLate-stage functionalization, cost-effectiveRegioselectivity can be challenging to control
Reductive DeuterationD₂ gas, NaBD₄, LiAlD₄Metal catalystsHigh specificity of deuterium incorporationRequires a suitable unsaturated precursor
Stepwise SynthesisDeuterated starting materialsStandard organic reagentsPrecise control over label positionCan be lengthy and complex

Strategies for Isotopic Labeling and Enrichment in Chemical Probes

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace and study chemical and biological processes. musechem.com The primary goal of isotopic labeling with stable isotopes, such as deuterium in this compound, is to create a chemical probe that is chemically identical to the parent compound but distinguishable by analytical techniques like mass spectrometry. wikipedia.org This allows researchers to track the fate of the molecule in biological systems with high precision.

The strategy for labeling LY 2119620 with deuterium would focus on placing the deuterium atoms at positions that are metabolically stable. This is to ensure that the label is not lost through enzymatic processes, which would render the probe ineffective for long-term studies. The "d3" designation implies the incorporation of three deuterium atoms. A common strategy is to replace a methyl group (-CH₃) with a trideuteromethyl group (-CD₃), as this is a synthetically accessible and generally stable modification.

Isotopic enrichment refers to the percentage of the labeled compound that contains the desired isotope. For research applications, high isotopic enrichment is critical to ensure a strong and unambiguous signal in analytical measurements. The synthetic methodologies described in the previous section are chosen and optimized to maximize the incorporation of deuterium and achieve high levels of isotopic purity. This minimizes the presence of unlabeled LY 2119620, which could interfere with sensitive quantitative analyses.

The use of deuterated compounds like this compound as internal standards in mass spectrometry is a key application. thalesnano.com By adding a known amount of the deuterated standard to a sample, the concentration of the unlabeled parent compound can be determined with high accuracy and precision, correcting for variations in sample preparation and instrument response.

Spectroscopic Verification and Isotopic Purity Assessment for Research Integrity

Ensuring the structural integrity and isotopic purity of this compound is paramount for its use in research. This is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the location of the deuterium labels. While ¹H NMR is used to observe protons, ²H NMR can directly detect the deuterium nuclei, confirming their presence and chemical environment. magritek.com In the ¹H NMR spectrum of a successfully deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. studymind.co.uk This provides direct evidence of the site of deuteration.

Mass Spectrometry (MS) is used to confirm the mass increase resulting from the incorporation of deuterium and to assess the isotopic purity. wikipedia.org Each deuterium atom adds approximately one mass unit to the molecular weight of the compound. For this compound, the molecular weight should increase by approximately three mass units compared to the unlabeled compound. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the compound that is deuterated (isotopic enrichment) can be accurately determined.

High-Performance Liquid Chromatography (HPLC) is often coupled with these spectroscopic methods to ensure the chemical purity of the compound. This confirms that the sample is free from synthetic byproducts or impurities that could interfere with experimental results.

Technique Information Provided Purpose
¹H NMRDisappearance of proton signals at deuterated sitesConfirms the location of deuterium incorporation
²H NMRDirect detection of deuterium signalsVerifies the presence and chemical environment of deuterium
Mass Spectrometry (MS)Increased molecular weight and isotopic distributionConfirms the number of incorporated deuterium atoms and determines isotopic purity
HPLCSeparation of components in a mixtureAssesses the overall chemical purity of the compound

The rigorous characterization of this compound through these methods ensures that researchers are using a well-defined and reliable chemical probe, leading to more accurate and reproducible scientific findings.

Quantitative Bioanalytical Methodologies Utilizing Ly 2119620 D3

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for LY 2119620 Quantification

The development of robust and sensitive LC-MS/MS assays is fundamental for the accurate measurement of LY 2119620 in biological samples. These methods are essential for pharmacokinetic and pharmacodynamic studies, providing crucial data on the absorption, distribution, metabolism, and excretion (ADME) of the compound. The use of a stable isotope-labeled internal standard, such as LY 2119620-d3, is a cornerstone of these assays.

A typical LC-MS/MS method involves the separation of the analyte (LY 2119620) from endogenous matrix components using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. The selection of appropriate chromatographic conditions, such as the column, mobile phase composition, and gradient elution, is critical for achieving optimal separation and peak shape.

For mass spectrometric detection, the instrument is typically operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for LY 2119620 and a corresponding product ion. The transition from the precursor to the product ion is highly specific and provides a high degree of selectivity for the analyte. A similar MRM transition is monitored for the internal standard, this compound. The ratio of the peak area of the analyte to that of the internal standard is then used to calculate the concentration of LY 2119620 in the sample, effectively correcting for any variability in sample preparation and instrument response.

Table 1: Illustrative LC-MS/MS Parameters for LY 2119620 Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (LY 2119620)e.g., m/z 438.1 -> 250.1
MRM Transition (this compound)e.g., m/z 441.1 -> 253.1
Collision EnergyOptimized for each transition

Note: The specific MRM transitions and collision energies would be determined during method development and optimization.

Application of this compound as an Internal Standard in In Vitro Biological Assays

In vitro assays are crucial for understanding the pharmacological properties of a drug candidate. These assays, which include receptor binding assays, enzyme inhibition assays, and cell-based functional assays, often require the accurate quantification of the test compound. This compound plays a vital role as an internal standard in LC-MS/MS-based quantification for these in vitro systems.

By adding a known concentration of this compound to the assay samples prior to extraction and analysis, researchers can compensate for any loss of analyte during sample processing and for variations in instrument response. This ensures that the measured concentration of LY 2119620 is a true reflection of its concentration in the assay, leading to more reliable and reproducible pharmacological data.

Table 2: Example of LY 2119620 Quantification in an In Vitro Microsomal Stability Assay

Time (min)LY 2119620 Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)
0125,43062,1102.021.00
1598,76061,9801.590.79
3075,21062,3501.210.60
6045,89061,8900.740.37

This table illustrates how the peak area ratio is used to determine the concentration of LY 2119620 over time, allowing for the calculation of its metabolic stability.

Utilization in Ex Vivo Tissue Analysis and Non-Clinical Animal Research Sample Quantification

The quantification of drug concentrations in various tissues is a critical aspect of preclinical drug development. Ex vivo tissue analysis provides insights into the distribution of a drug to its target organs and other tissues, which is essential for understanding its efficacy and potential toxicity. In non-clinical animal research, the accurate measurement of drug levels in plasma, brain, liver, and other tissues is paramount for establishing pharmacokinetic/pharmacodynamic relationships.

The use of this compound as an internal standard is indispensable in these studies. Biological matrices such as tissue homogenates are complex and can significantly affect the ionization efficiency of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because this compound is chemically identical to LY 2119620, it co-elutes chromatographically and experiences the same matrix effects. By calculating the ratio of the analyte to the internal standard, these matrix effects are effectively normalized, leading to accurate and precise quantification.

Table 3: Representative Data from a Non-Clinical Pharmacokinetic Study in Rats (Plasma)

Time (hr)LY 2119620 Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)
0.2525,67850,1230.51102
0.548,91251,0340.96192
189,34550,5671.77354
265,43249,8761.31262
432,10950,2340.64128
810,98749,9980.2244
241,23450,1110.024

This table demonstrates the application of this compound in tracking the concentration of LY 2119620 in rat plasma over time, enabling the determination of key pharmacokinetic parameters.

Mechanistic Elucidation of Muscarinic Receptor Pharmacology Through Ly 2119620 D3 Associated Research

Allosteric Binding Site Characterization on M2 and M4 Muscarinic Receptors

LY2119620 binds to an allosteric site located in the extracellular vestibule of the M2 and M4 receptors, a region spatially distinct from the orthosteric site where acetylcholine (B1216132) (ACh) and other classical agonists/antagonists bind. nih.govvub.ac.be Crystallographic studies of the M2 receptor in an active state, co-bound with the orthosteric agonist iperoxo (B8088848) and LY2119620, have revealed the precise architecture of this binding pocket. vub.ac.be

The modulator is positioned directly above the orthosteric site, separated by a "tyrosine lid" of amino acid residues. vub.ac.be Key interactions involve a three-layered aromatic stack formed between the aromatic rings of LY2119620 and the side chains of Tyrosine 177 (Tyr 177) in extracellular loop 2 (ECL2) and Tryptophan 422 (Trp 422) in transmembrane helix 7 (TM7). vub.ac.benih.gov Additional stability is conferred by hydrogen bonds between the modulator and residues such as Asparagine 419 (Asn 419) in ECL3, and a charge-charge interaction with Glutamate 172 (Glu 172) in ECL2. vub.ac.be Furthermore, Tyrosine 426 (Tyr 426) in TM7 has been shown to interact with both the allosteric modulator and the orthosteric agonist, suggesting a structural link for the communication between the two sites. vub.ac.benih.gov

Research confirms that LY2119620 binds to the same allosteric pocket on the M4 receptor as its structural congeners, such as LY2033298. nih.gov Competition binding assays using [3H]LY2119620 demonstrated that it was displaced by compounds of a similar chemical scaffold but not by other known mAChR allosteric modulators like gallamine, indicating a distinct and specific binding site. nih.gov

Table 1: Key Amino Acid Residues in the LY2119620 Allosteric Binding Site on the M2 Receptor
ResidueLocationType of Interaction
Tyr 177Extracellular Loop 2 (ECL2)Aromatic stacking (π-π interaction)
Trp 422Transmembrane Helix 7 (TM7)Aromatic stacking (π-π interaction)
Tyr 426Transmembrane Helix 7 (TM7)Interaction with both allosteric and orthosteric ligands
Glu 172Extracellular Loop 2 (ECL2)Charge-charge interaction
Asn 419Extracellular Loop 3 (ECL3)Hydrogen bonding

Investigation of Positive Allosteric Modulator Cooperativity with Orthosteric Ligands

As a positive allosteric modulator, LY2119620 enhances the binding and/or efficacy of orthosteric ligands. nih.gov This interaction is quantified by a cooperativity factor (α), where a value greater than 1 indicates positive cooperativity. The degree of this potentiation by LY2119620 is not uniform and exhibits "probe dependence," meaning it varies significantly depending on the specific orthosteric ligand it is paired with. nih.govresearchgate.net

In functional assays, LY2119620 demonstrates robust cooperativity with the endogenous agonist acetylcholine, with α values of 19.5 at the M2 receptor and 79.4 at the M4 receptor. Studies have also shown strong positive cooperativity with the high-efficacy synthetic agonist iperoxo. nih.govvub.ac.be In contrast, LY2119620 displays mild negative cooperativity with the inverse agonist [3H]-N-methylscopolamine ([3H]-NMS). vub.ac.be

The most significant potentiation observed in Guanosine 5'-[γ-35S]-triphosphate ([35S]GTPγS) binding assays—a measure of G-protein activation—occurred with the orthosteric agonist oxotremorine (B1194727) M (Oxo-M). nih.govresearchgate.net Radioligand binding studies suggest that the mechanism of cooperativity involves both the orthosteric and allosteric ligands altering the population of receptors in the active, G-protein-coupled state. nih.govresearchgate.net For instance, the use of a radiolabeled version, [3H]LY2119620, revealed that orthosteric agonists caused significant increases in the maximum number of binding sites (Bmax) with little change in the dissociation constant (Kd), a phenomenon suggestive of a G-protein-dependent process. nih.gov

Table 2: Cooperativity of LY2119620 with Various Orthosteric Ligands
Orthosteric LigandReceptor SubtypeNature of CooperativityFinding
Acetylcholine (ACh)M2PositiveCooperativity factor (α) = 19.5
Acetylcholine (ACh)M4PositiveCooperativity factor (α) = 79.4
IperoxoM2Strong PositiveEnhances agonist affinity. vub.ac.be
Oxotremorine M (Oxo-M)M2 / M4Strongest PositiveLargest potentiation observed in functional assays. nih.govresearchgate.net
[3H]-NMS (Inverse Agonist)M2Mild NegativeSlightly decreases inverse agonist binding. vub.ac.be

Analysis of Receptor Activation Pathways and Conformational Dynamics in Allosteric Modulation

The binding of an orthosteric agonist to a muscarinic receptor induces significant conformational changes, shifting it from an inactive to an active state capable of engaging G-proteins. vub.ac.be Structural data reveals that the binding of LY2119620 to an already agonist-occupied M2 receptor does not cause a dramatic, large-scale rearrangement. Instead, the allosteric binding site appears largely pre-formed in the presence of the agonist. vub.ac.be

The primary conformational change induced by LY2119620 is a subtle contraction of the extracellular vestibule around the modulator itself. vub.ac.be This is in contrast to the substantial closure of the vestibule that occurs upon initial activation by an orthosteric agonist like iperoxo. vub.ac.be This suggests that LY2119620 acts by stabilizing an already active conformation rather than inducing the active state itself.

Molecular dynamics simulations and network analysis have proposed a "synergistic regulation" mechanism for the M2 receptor when co-bound with iperoxo and an allosteric modulator. rsc.orgnih.gov This research indicates that the presence of both ligands creates more robust and efficient information transfer pathways within the receptor structure, from the ligand-binding pockets to the intracellular G-protein coupling domain. rsc.orgnih.gov The dual-bound receptor exhibits a more interconnected and stable dynamic correlation network compared to the receptor bound by only the agonist or the modulator alone, potentially explaining the enhanced G-protein activation. nih.gov

Research into Functional Selectivity and Biased Signaling Mechanisms Induced by Allosteric Modulators

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate a subset of a receptor's downstream signaling pathways. nih.govresearchgate.net While LY2119620 has not been explicitly characterized as a biased agonist in the context of G-protein versus β-arrestin pathways, research on its interactions provides clear evidence of probe-dependent functional selectivity. nih.gov

The finding that LY2119620 produces "differential potentiation depending on the orthosteric-allosteric pairing" is a hallmark of functional selectivity. nih.govresearchgate.net For example, the cooperativity and functional enhancement provided by LY2119620 are markedly different for ACh, iperoxo, and Oxo-M. nih.gov This indicates that the specific conformation of the ternary complex (receptor-orthosteric ligand-allosteric modulator) is unique for each orthosteric partner, leading to a distinct functional outcome. The allosteric modulator is not simply amplifying the agonist's signal uniformly; it is selectively modulating it in a manner dependent on the agonist's chemical structure and binding mode.

Furthermore, studies with iperoxo showed that while LY2119620 enhances the agonist's binding affinity for the M2 receptor, it does not significantly alter its efficacy in G-protein activation assays. vub.ac.be This ability to modulate affinity without impacting efficacy is a nuanced aspect of allosteric control that contributes to the ligand-specific functional outcomes. These observations underscore how allosteric modulators like LY2119620 can fine-tune receptor signaling, producing a spectrum of pharmacological effects that are more complex than simple amplification.

Cellular and Subcellular Research Models in Muscarinic Receptor Investigations

Applications in Recombinant Cell Line Expression Systems for Receptor Studies

Recombinant cell lines, particularly Chinese Hamster Ovary (CHO) cells, are a cornerstone of modern pharmacological research. These cells can be engineered to express specific human muscarinic receptor subtypes (M₁-M₅), providing a clean and isolated system to study receptor-ligand interactions without the confounding presence of other receptor types.

LY2119620 has been extensively characterized using CHO cell lines stably expressing human M₂ and M₄ receptors. nih.gov In these systems, it was identified as a selective positive allosteric modulator (PAM), meaning it binds to a site on the receptor distinct from the primary (orthosteric) site where acetylcholine (B1216132) (ACh) binds. nih.gov Rather than activating the receptor directly, LY2119620 potentiates the response of the receptor to orthosteric agonists. nih.gov

Functional studies, such as Guanosine 5'-[γ-³⁵S]-triphosphate ([³⁵S]GTPγS) binding assays, have been employed to quantify the modulatory effects of LY2119620. These assays measure G-protein activation, a key step in the receptor signaling cascade. Research has shown that LY2119620 significantly enhances the potency and efficacy of various orthosteric agonists at M₂ and M₄ receptors. nih.govresearchgate.net This potentiation is probe-dependent, with the degree of cooperativity varying depending on the specific orthosteric agonist used. nih.gov For instance, the largest cooperativity was observed with the agonist Oxotremorine (B1194727) M (Oxo-M). nih.gov

AgonistReceptor SubtypeEffect of LY2119620Reference
Acetylcholine (ACh)M₂ and M₄Potentiates agonist-induced G-protein activation nih.gov
Oxotremorine M (Oxo-M)M₂ and M₄Strong potentiation of agonist activity nih.gov
Iperoxo (B8088848)M₂ and M₄Positively modulates binding and functional efficacy nih.gov

This table summarizes the observed functional effects of LY2119620 on various orthosteric agonists in recombinant cell line expression systems.

Minimal to no allosteric agonism or modulation was observed at M₁, M₃, and M₅ receptors, confirming the M₂/M₄ selectivity of the compound. researchgate.net

Studies in Primary Neuronal Cultures and Brain Slice Preparations for Cholinergic System Analysis

While recombinant cell lines offer precision, models derived from native tissue, such as brain slice preparations, provide a more physiologically relevant context by preserving the complex cellular architecture and synaptic connections of the brain. metrionbiosciences.com These preparations are invaluable for analyzing the cholinergic system, which plays a critical role in cognitive functions like learning and memory. mdpi.com

The radiolabeled form of the compound, [³H]LY2119620, has been used for in vitro binding characterization in preparations from various regions of adult rat brains. fz-juelich.de These studies have provided data on the density and binding affinity of M₂ receptors in native tissue from the primary motor cortex, primary somatosensory cortex, hippocampus, striatum, and cerebellum. fz-juelich.de This demonstrates the utility of LY2119620 as a tool to map receptor distribution and characteristics within intact neural circuits.

While primary neuronal cultures are a widely used model for studying agonist and antagonist effects on receptor regulation and gene expression, specific published research detailing the application of LY2119620 or its deuterated isotopologues in such cultures was not prominent in the reviewed literature. nih.gov Nonetheless, brain slice studies confirm the compound's utility in ex vivo models that closely mimic the in vivo environment.

Membrane Preparations and Radioligand Binding Assays for Receptor Affinity and Occupancy Research

Membrane preparations, which consist of isolated cell membranes containing the target receptors, are a fundamental tool for quantitative pharmacology. These preparations, typically derived from recombinant cell lines or native tissue, are used in radioligand binding assays to determine the affinity (Kd or Ki) of a compound for a receptor and the density of receptors in the tissue (Bmax).

The development of a tritiated version of the compound, [³H]LY2119620, was a significant advancement, allowing it to be used as a radioligand to directly probe the allosteric binding sites on M₂ and M₄ receptors. researchgate.net Binding experiments using [³H]N-methylscopolamine ([³H]NMS), an orthosteric antagonist, confirmed that LY2119620 does not compete for the primary acetylcholine binding pocket at any of the five muscarinic receptor subtypes. researchgate.net

Saturation binding studies with [³H]LY2119620 on membrane preparations from CHO cells expressing M₂ and M₄ receptors revealed that the presence of orthosteric agonists like ACh, Oxo-M, or iperoxo significantly increased the maximal number of binding sites (Bmax) with little change to the dissociation constant (Kd). researchgate.net This finding suggests a G protein-dependent process where both the orthosteric and allosteric ligands can influence the population of receptors in an active state. nih.gov

ParameterReceptor SubtypeConditionValueReference
KBM₂ and M₄Unoccupied Receptor~1.8 to 3.4 µM nih.gov
Kd ([³H]LY2119620)M₂+ 100 µM Iperoxo23.0 ± 5.0 nM researchgate.net
Kd ([³H]LY2119620)M₄+ 100 µM Iperoxo17.0 ± 2.0 nM researchgate.net
Bmax ([³H]Oxo-M)M₂Baseline793 ± 1.95 fmol/mg researchgate.net
Bmax ([³H]Oxo-M)M₂+ 10 µM LY21196202850 ± 162 fmol/mg researchgate.net
Bmax ([³H]Oxo-M)M₄Baseline284 ± 18.3 fmol/mg researchgate.net
Bmax ([³H]Oxo-M)M₄+ 10 µM LY21196201340 ± 42.2 fmol/mg researchgate.net

This table presents key binding parameters for LY2119620 and its radiolabeled variants determined through radioligand binding assays on membrane preparations.

These subcellular models have been crucial in defining LY2119620 as a potent and selective tool for investigating the allosteric modulation of M₂ and M₄ muscarinic receptors, providing foundational data on its binding characteristics and mechanism of action.

Structural Biology and Computational Modeling Approaches in Allosteric Modulation Research

Contribution to Cryo-Electron Microscopy (Cryo-EM) Studies of Muscarinic Receptor-Ligand Complexes

While direct Cryo-EM studies focusing exclusively on LY 2119620-d3 are not prominent in the literature, the foundational X-ray crystallography work on LY2119620 has been instrumental for the broader field of GPCR structural biology, including recent Cryo-EM advancements. nih.govnih.gov The crystal structure of the human M2 muscarinic receptor in a ternary complex with the orthosteric agonist iperoxo (B8088848) and the PAM LY2119620 provided an atomic-level snapshot of allosteric modulation. nih.govvub.ac.bercsb.org This was a landmark achievement, offering one of the first high-resolution views of a GPCR simultaneously bound to an orthosteric agonist and a drug-like allosteric modulator. vub.ac.bestanford.edu

The structure revealed that LY2119620 binds to a distinct allosteric site located in the extracellular vestibule of the M2 receptor, positioned directly above the orthosteric binding pocket occupied by iperoxo. nih.govnih.gov A key finding was that LY2119620 recognizes a largely pre-formed binding site in the agonist-bound, active-state receptor, inducing only a slight contraction of this outer pocket. nih.govrcsb.orgebi.ac.uk This structural data has become a critical reference point for subsequent Cryo-EM studies on other muscarinic receptor subtypes, such as the M4 and M5 receptors, complexed with different allosteric modulators. nih.govbiorxiv.orgbiorxiv.org For instance, Cryo-EM structures of the M4 receptor bound to iperoxo and LY2119620 have validated the cooperativity between the two ligands on the M4 subtype. nih.gov These later studies build upon the principles of allosteric binding first visualized in detail with the M2-LY2119620 complex. nih.govnih.gov

Table 1: Structural Data for the M2 Receptor-Iperoxo-LY2119620 Complex.

Molecular Dynamics Simulations of LY 2119620-Receptor Interactions and Conformational States

Molecular dynamics (MD) simulations have been a powerful computational tool to explore the dynamic nature of the interaction between LY2119620 and muscarinic receptors, complementing the static picture provided by crystallography. biorxiv.orgnih.govpnas.org These simulations have provided insights into the conformational changes and energetic landscapes that govern allosteric modulation. biorxiv.orgbiorxiv.org

Long-timescale MD simulations revealed that the binding of allosteric modulators to the extracellular vestibule is largely driven by cation-π interactions between the modulator and aromatic residues within the receptor. nih.gov For LY2119620, specific polar contacts and aromatic stacking interactions with residues such as Tyr80, Tyr177, and Trp422 have been identified as crucial for binding. nih.govresearchgate.net The simulations demonstrated that LY2119620 can stabilize distinct receptor conformations that may not be observed with orthosteric agonists alone. biorxiv.org This stabilization is thought to be a key part of its mechanism as a positive allosteric modulator. biorxiv.org

More advanced techniques, such as Gaussian accelerated molecular dynamics (GaMD), have been employed to further investigate the synergistic regulation between the orthosteric agonist iperoxo and LY2119620. biorxiv.orgnih.govrsc.org These studies proposed a "synergistic regulation" hypothesis, identifying specific pathways of residue-residue communication through which the allosteric and orthosteric ligands cooperatively influence the receptor's conformation and signaling. nih.govrsc.org MD simulations also highlighted that the presence of an agonist like iperoxo can stabilize the allosteric binding site for LY2119620. nih.gov

Table 2: Key Residue Interactions and Findings from Molecular Dynamics Simulations of LY2119620 with the M2 Receptor.

Impact on Advancing Gpcr Research and Future Directions

General Insights into Allosteric Modulation Mechanisms for Class A GPCRs

LY2119620 has been instrumental in elucidating the mechanisms of allosteric modulation for Class A GPCRs, the largest and most studied family of these receptors. nih.govnih.govacs.org Muscarinic receptors, including the M2 and M4 subtypes targeted by LY2119620, are archetypal members of this class. apexbt.comguidetopharmacology.org Research on LY2119620 provided one of the first high-resolution glimpses into how a PAM can influence receptor function at a structural level.

A landmark achievement was the determination of the crystal structure of the human M2 muscarinic receptor simultaneously bound to the orthosteric agonist iperoxo (B8088848) and the allosteric modulator LY2119620. guidetopharmacology.orgnih.gov This structure revealed that LY2119620 binds to a topographically distinct allosteric site located in the extracellular vestibule of the receptor, directly above the traditional (orthosteric) binding pocket. nih.govnih.govvub.ac.be This binding site is considered less conserved across receptor subtypes compared to the highly conserved orthosteric site, a feature that allosteric modulators exploit to gain subtype selectivity. nih.govtsinghua.edu.cn

The binding of LY2119620 induces subtle conformational changes in the receptor, which in turn enhance the binding affinity and/or signaling efficacy of the primary neurotransmitter, acetylcholine (B1216132) (ACh), and other orthosteric agonists. vulcanchem.comgoogle.com This phenomenon is known as positive cooperativity. vulcanchem.com Studies using [35S]GTPγS-binding assays have quantified this effect, demonstrating that LY2119620 potentiates the activity of agonists at M2 and M4 receptors. apexbt.comcaymanchem.com The modulator itself can also exhibit a degree of direct receptor activation, a characteristic known as allosteric agonism. apexbt.comcaymanchem.combiorxiv.org The structural link between the extracellular allosteric site, the orthosteric pocket, and the intracellular G protein-coupling region helps explain how these modulatory effects are transmitted through the receptor. vub.ac.be

ParameterM2 ReceptorM4 ReceptorReference
Cooperativity Factor (α) with ACh 19.579.4 apexbt.comtocris.com
Allosteric Agonism (% of ACh max) 23.2%16.8% apexbt.comcaymanchem.com
Binding Affinity (KB) 1.8 - 3.4 µM1.8 - 3.4 µM caymanchem.com

This table summarizes the key pharmacological parameters of LY2119620 at M2 and M4 muscarinic receptors.

Development of Advanced Research Probes and Pharmacological Tools for Cholinergic Systems

A significant contribution of LY2119620 to cholinergic research was its development into a tritiated radioligand, [3H]LY2119620. researchgate.netnih.govnih.gov This tool was specifically created to directly probe the allosteric binding sites on human M2 and M4 receptors, representing a major advance over indirect measurements. nih.gov Before the availability of such probes, the properties of allosteric modulators could only be inferred by observing their effects on the binding or function of orthosteric radioligands.

The use of [3H]LY2119620 in radioligand binding assays allows for the direct characterization of the allosteric pocket. nih.gov Experiments have confirmed that LY2119620 does not compete for the orthosteric binding site. nih.govacs.org Furthermore, studies with this radioprobe have demonstrated that its binding is enhanced by orthosteric agonists, a hallmark of positive cooperativity, and that this process is dependent on the receptor being coupled to a G protein. apexbt.comnih.gov Specifically, cooperativity binding studies showed significant increases in the maximum number of binding sites (Bmax) with little change in affinity (Kd), suggesting a G protein-dependent mechanism. apexbt.comnih.gov

This advanced probe enables researchers to:

Directly quantify the affinity of new, unlabeled allosteric compounds.

Screen for novel allosteric modulators that target the same site. nih.gov

Investigate the structural and conformational requirements for allosteric binding.

Study the reciprocal interactions between allosteric and orthosteric ligands in a more controlled manner. acs.org

The development of LY2119620 and its radiolabeled version has thus provided an indispensable set of tools for dissecting the complexities of the cholinergic system, facilitating the investigation of subtype-specific receptor functions. vulcanchem.comresearchgate.net

Methodological Innovations in Quantitative Receptor Pharmacology and Chemical Biology Research

The study of LY2119620 has driven significant methodological innovations in pharmacology and chemical biology. One of the key concepts it helped to highlight is "probe dependence" in allosteric modulation. vub.ac.benih.gov This phenomenon describes how the measured potency and efficacy of an allosteric modulator can vary depending on the specific orthosteric agonist it is paired with. researchgate.netnih.gov For instance, the degree of potentiation by LY2119620 was found to be different when paired with the agonist acetylcholine versus other agonists like oxotremorine (B1194727) M, with the largest cooperativity observed for the latter pairing. nih.gov This finding underscores the complexity of the ternary complex formed by the receptor, orthosteric ligand, and allosteric modulator, and it necessitates more sophisticated quantitative models to accurately describe receptor function.

Furthermore, the high-resolution structural and functional data generated using LY2119620 have become a benchmark for computational approaches in drug design. This has spurred methodological innovations such as the development of the "Probe Confined Dynamic Mapping" protocol. nih.govacs.org This computational method uses molecular dynamics simulations to predict allosteric binding sites on GPCRs by mapping the interactions of small molecular fragments, with the known site for LY2119620 on the M2 receptor serving as a key validation case. nih.govacs.org

In the broader context of chemical biology, LY2119620-d3 serves as a tool for understanding how small molecules can fine-tune physiological signaling pathways. universiteitleiden.nl By enhancing the effects of the endogenous neurotransmitter rather than simply turning the receptor "on" or "off," PAMs like LY2119620 offer a more nuanced approach to therapeutic intervention, potentially preserving the natural spatial and temporal patterns of signaling. vulcanchem.com

Q & A

Basic Research Questions

Q. What are the foundational methodologies for synthesizing LY 2119620-d3 with isotopic purity, and how are these processes validated?

  • Methodological Answer : Synthesis typically involves deuterium incorporation via catalytic exchange or customized synthetic routes. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) and high-resolution mass spectrometry (HRMS). Researchers should cross-validate results with isotopic ratio mass spectrometry (IRMS) to confirm >99% deuterium enrichment. Ensure reaction conditions (e.g., temperature, solvent) are optimized to minimize isotopic scrambling .

Q. What experimental design considerations are critical for initial pharmacological studies of this compound?

  • Methodological Answer : Begin with in vitro binding assays (e.g., radioligand displacement) to assess target affinity. Use a negative control (non-deuterated analog) to isolate isotopic effects. Employ dose-response curves to determine EC50_{50}/IC50_{50} values. Replicate experiments across multiple cell lines or tissue types to evaluate consistency. Statistical power analysis should guide sample size to mitigate Type I/II errors .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine 1^1H/2^2H-NMR to confirm deuterium placement and rule out proton back-exchange. Fourier-transform infrared spectroscopy (FTIR) can identify functional groups, while X-ray crystallography resolves 3D conformation. For trace impurities, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize isotopic dilution during this compound synthesis?

  • Methodological Answer : Perform kinetic studies to identify deuterium exchange rates under varying pH, temperature, and solvent polarity. Use computational tools (e.g., density functional theory) to model transition states and predict isotopic retention. Monitor reaction progress via real-time mass spectrometry to terminate reactions at peak isotopic purity .

Q. What strategies address contradictory data in this compound’s metabolic stability studies across different model systems?

  • Methodological Answer : Apply triangulation by cross-referencing in vitro (e.g., hepatocyte assays), in silico (CYP450 enzyme docking simulations), and in vivo (rodent pharmacokinetics) data. Investigate species-specific enzyme expression via proteomic profiling. Use sensitivity analysis to weigh variables like enzyme kinetics or tissue permeability .

Q. How should researchers design studies to elucidate this compound’s mechanism of action when traditional assays yield inconclusive results?

  • Methodological Answer : Deploy orthogonal methods such as surface plasmon resonance (SPR) for real-time binding kinetics, cryo-electron microscopy (cryo-EM) for structural insights, and CRISPR-Cas9 gene editing to validate target specificity. Integrate multi-omics data (transcriptomics, metabolomics) to map downstream signaling pathways .

Q. What frameworks guide the integration of this compound findings into broader pharmacological or biochemical theories?

  • Methodological Answer : Align results with established theories (e.g., structure-activity relationships, isotopic effect models) using a conceptual framework (). For novel mechanisms, apply grounded theory to iteratively code data and generate hypotheses. Use bibliometric analysis to identify knowledge gaps and anchor findings in peer-reviewed literature .

Methodological Pitfalls and Solutions

  • Pitfall : Overreliance on single analytical techniques for isotopic validation.
    Solution : Cross-validate using NMR, HRMS, and IRMS to address technique-specific limitations (e.g., NMR sensitivity, MS ionization bias) .
  • Pitfall : Ignoring batch-to-batch variability in deuterated compounds.
    Solution : Implement quality control protocols with reference standards and replicate syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.